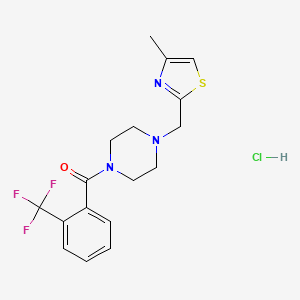

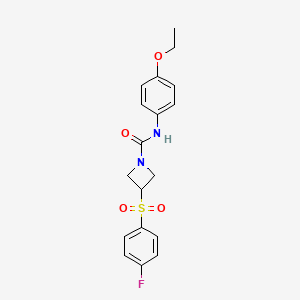

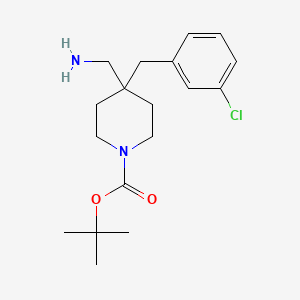

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-chlorophenyl)acetamide”, also known as “o-Chloroacetanilide” or “2’-Chloro acetanilide”, is a compound with the molecular formula C8H8ClNO . It’s also available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

“N-(2-chlorophenyl)acetamide” can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . Other methods for synthesizing similar compounds involve reactions such as the aza-Michael addition .

Molecular Structure Analysis

The structure of “N-(2-chlorophenyl)acetamide” can be viewed using Java or Javascript . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .

Physical And Chemical Properties Analysis

“N-(2-chlorophenyl)acetamide” has a molecular weight of 169.608 . Its melting point is 359.9 K .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been synthesized through a variety of chemical reactions, showcasing the versatility of 1,3,4-oxadiazole compounds. These syntheses involve multiple steps, including the transformation of specific acids to esters, hydrazides, and finally to 1,3,4-oxadiazole derivatives. The structural elucidation of these compounds is typically achieved through IR, EI-MS, ^1H NMR, and ^13C-NMR spectroscopic techniques, affirming the successful synthesis of the target molecules (Nafeesa et al., 2017).

Pharmacological Evaluations

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide derivatives against both gram-positive and gram-negative bacteria. These compounds have been evaluated for their potential to inhibit bacterial growth, with certain derivatives showing significant activity. For instance, specific compounds have been highlighted as good inhibitors of gram-negative bacterial strains, supporting their potential use in antibacterial therapy (Aziz-Ur-Rehman et al., 2020).

Enzyme Inhibition

The enzyme inhibitory activity of these compounds has been another area of interest. Various derivatives have been tested against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with some showing moderate to significant inhibition. This suggests potential applications in the treatment of diseases related to enzyme dysfunction (Rehman et al., 2013).

Anticonvulsant Evaluation

The anticonvulsant properties of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been explored, revealing that certain compounds exhibit significant activity in models like maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. This indicates the potential for development into anticonvulsant pharmaceuticals (Nath et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

It is known that the compound is practically insoluble in water , which could potentially impact its bioavailability.

Result of Action

Compounds with similar structures have been found to possess various biological activities, indicating that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a sealed container in a dry environment , suggesting that moisture and air exposure could potentially affect its stability.

Eigenschaften

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXKVUMFPWKJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chloro-4-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2539505.png)

![N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2539510.png)

![N,N-diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2539514.png)

![3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539520.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2539523.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2539526.png)